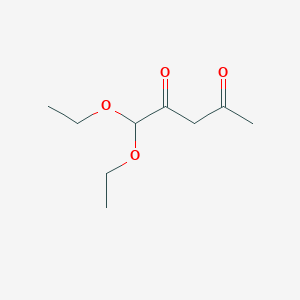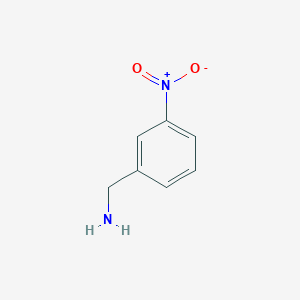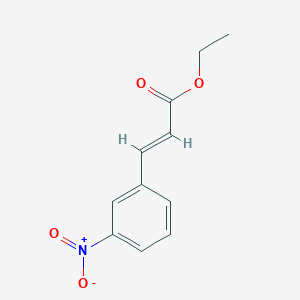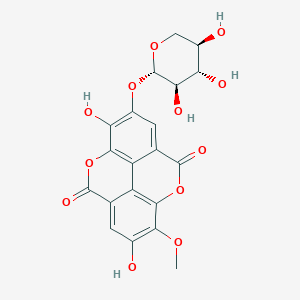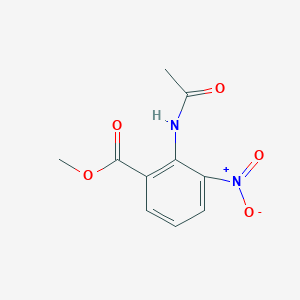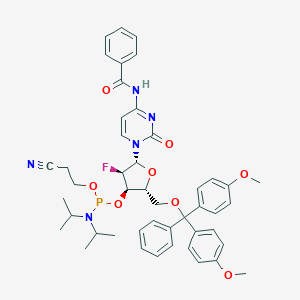
2'-Fluoro-N4-benzoyl-5'-O-dmt-2'-deoxycytidine-3'-CE-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite usually involves organic synthetic chemistry methods, which require intricate steps and conditions . The reaction is usually catalyzed by 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile .Molecular Structure Analysis
The structure of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite contains benzoyl, DMT protective group, and difluorocytosine moieties .Chemical Reactions Analysis
2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is a highly versatile and efficient synthetic reagent . It is used in the synthesis of DNA and plays a key role in DNA modification .Physical And Chemical Properties Analysis
This compound is an organic phosphoester with high chemical stability, easy to synthesize and handle . Its molecular formula is C46H51FN5O8P and its molecular weight is 851.9 g/mol.Applications De Recherche Scientifique
Applications in B/Z-DNA Transition Studies
One application of fluorinated deoxycytidine derivatives is in the study of B/Z-DNA transitions. Researchers synthesized 5-fluoro-2′-deoxycytidine to explore its effects on DNA conformational changes. They found that incorporating this modified nucleoside into DNA sequences did not lead to detectable conformational changes in either B- or Z-DNA forms. However, 19F NMR spectroscopy revealed that B/Z-DNA transitions, induced by sodium chloride, likely start at the terminal ends of DNA duplexes. This unwinding at the middle of duplexes eventually leads to a change in handedness when a certain concentration of sodium chloride is reached, providing insights into the dynamics of DNA structural changes (Solodinin et al., 2019).
In Nucleic Acid Synthesis and Modification
Fluorinated nucleosides are crucial in synthesizing nucleic acid derivatives with altered properties. For example, the study on stereochemistry of nucleophilic substitution at phosphorus in nucleoside derivatives highlighted the synthesis of diastereomerically pure compounds. This research aids in understanding the mechanisms underlying nucleophilic substitution reactions, which are fundamental in developing novel nucleic acid molecules with potential therapeutic applications (Wozniak et al., 1998).
In Oligonucleotide Synthesis
Fluorinated nucleosides like 2'-fluoro-deoxycytidine derivatives are instrumental in the synthesis of oligonucleotides. These modified oligonucleotides show enhanced stability and altered hybridization characteristics, making them valuable tools for genetic research, diagnostics, and therapeutics. Studies have demonstrated efficient methods for incorporating these modified nucleosides into oligonucleotides, which can then be used in various applications, including antisense technologies and the study of gene expression (Schultz & Gryaznov, 1996).
Safety And Hazards
This compound is usually used for research and synthetic chemistry in laboratories. Operators need to pay attention to protection and safety measures. They should avoid skin contact and inhalation of its gas, and it should be operated under well-ventilated laboratory conditions . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJPMGSTGVCJJ-GNUWXFRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51FN5O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-F-Bz-dC Phosphoramidite | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



